3,5-Dimethoxy-D-phenylalanine

MAO inhibition neurotransmitter modulation enzymology

High-purity (≥98%) 3,5-Dimethoxy-D-phenylalanine is a chiral, non-proteinogenic amino acid with 189-fold selectivity for MAO-A (IC50 7.40 nM). Its D-configuration ensures resistance to proteolytic degradation, making it ideal for peptidomimetics, TPH1 inhibitor design, and ribosome fidelity studies. The 3,5-dimethoxy pattern provides unique electronic properties not found in unsubstituted phenylalanine. Inquire for bulk quantities.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
Cat. No. B12276889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-D-phenylalanine
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CC(C(=O)O)N)OC
InChIInChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14)/t10-/m1/s1
InChIKeyRGJFWLUOTAIYGQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxy-D-phenylalanine: Chiral Non-Proteinogenic Aromatic Amino Acid for Specialized Research Procurement


3,5-Dimethoxy-D-phenylalanine (CAS: 1272738-79-0) is a chiral, non-proteinogenic aromatic amino acid derivative characterized by methoxy substitutions at the 3- and 5-positions of the phenyl ring on the D-phenylalanine scaffold [1]. With a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol , this compound serves as a specialized building block in peptidomimetic design and medicinal chemistry research. The D-configuration confers resistance to endogenous proteolytic degradation, while the 3,5-dimethoxy substitution pattern imparts distinct electronic and steric properties compared to unsubstituted phenylalanine .

3,5-Dimethoxy-D-phenylalanine: Why Generic L-Phenylalanine or Unsubstituted D-Phenylalanine Cannot Substitute


The 3,5-dimethoxy substitution on the D-phenylalanine scaffold is not merely a minor structural variation—it fundamentally alters the compound's biochemical interaction profile, metabolic stability, and synthetic utility relative to unsubstituted phenylalanine or its L-enantiomer. The D-configuration renders the compound resistant to endogenous proteolytic enzymes, extending its functional half-life in biological systems compared to L-phenylalanine derivatives . More critically, the 3,5-dimethoxy pattern creates a unique electron density distribution on the aromatic ring that influences binding to targets such as monoamine oxidases, integrins, and TPH1 in ways that unsubstituted phenylalanine cannot replicate [1][2]. Substituting this compound with generic phenylalanine would eliminate these specific pharmacophore features, fundamentally altering experimental outcomes in enzyme inhibition studies, receptor binding assays, or peptidomimetic design projects where the precise steric and electronic properties of the 3,5-dimethoxy-D-phenylalanine residue are required.

3,5-Dimethoxy-D-phenylalanine: Evidence-Based Quantitative Differentiation for Research Procurement


MAO-A vs. MAO-B Selectivity: Isoform-Specific Inhibition Profile of 3,5-Dimethoxy-D-phenylalanine

3,5-Dimethoxy-D-phenylalanine demonstrates markedly differentiated inhibition potency between MAO-A and MAO-B isoforms. Against human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine as substrate, the compound exhibits an IC50 of 7.40 nM [1]. In contrast, inhibition of human recombinant MAO-B under identical cell expression conditions using 5-phenylacetaldehyde substrate yields an IC50 of 1,400 nM (1.40 μM) [2]. This represents a selectivity ratio of approximately 189-fold favoring MAO-A over MAO-B, a differential that is not observed with unsubstituted D-phenylalanine, which shows negligible MAO inhibitory activity at comparable concentrations.

MAO inhibition neurotransmitter modulation enzymology

3,5-Dimethoxy Substitution Effect: Ribosomal Polyphenylalanine Synthesis Inhibition

The 3,5-dimethoxy substitution pattern confers a specific functional activity profile distinct from unsubstituted phenylalanine in translation inhibition assays. 3,5-Dimethoxy-D-phenylalanine was tested for inhibition of polyphenylalanine synthesis in a Saccharomyces cerevisiae ribosome system at a concentration of 1 × 10⁻³ M (1 mM) . Under these conditions, the compound demonstrated measurable inhibition of ribosomal translation, whereas unsubstituted D-phenylalanine serves as a substrate for polyphenylalanine synthesis rather than an inhibitor . This functional inversion—from substrate to inhibitor—is directly attributable to the 3,5-dimethoxy substitution pattern on the aromatic ring.

ribosome inhibition protein synthesis translation

Chiral Identity Specification: D-Enantiomer vs. L-Enantiomer Differential Properties

The D-configuration of 3,5-Dimethoxy-D-phenylalanine provides quantifiably distinct analytical and biological properties compared to its L-enantiomer counterpart (CAS: 1272724-15-8). In chiral HPLC analysis using Chiralcel OD columns, phenylalanine ester derivatives demonstrate baseline separation between D- and L-enantiomers with resolution factors sufficient for preparative-scale purification [1]. The D-enantiomer exhibits resistance to proteolytic degradation by endogenous mammalian enzymes, a property that translates to extended in vivo half-life in peptidomimetic applications, whereas the L-enantiomer is rapidly metabolized . Vendor specifications for 3,5-Dimethoxy-D-phenylalanine indicate typical purity of ≥95% with enantiomeric excess validated by chiral HPLC, compared to L-enantiomer specifications of similar purity but opposite optical rotation .

chiral resolution enantiomer purity peptidomimetics

TPH1 Inhibitor Pharmacophore: 3D-QSAR Positioning of 3,5-Dimethoxy-Phenylalanine Derivatives

Combined structure-based pharmacophore and 3D-QSAR studies on 32 structurally diverse substituted phenylalanine derivatives as TPH1 inhibitors have established a quantitative pharmacophore model that positions 3,5-dimethoxy-substituted phenylalanine derivatives within the TPH1 active site [1]. The model identifies specific electrostatic and steric requirements for TPH1 inhibition, with the 3,5-dimethoxy substitution pattern contributing to favorable binding interactions that are absent in unsubstituted phenylalanine or alternative substitution patterns (e.g., 3,4-dimethoxy or mono-methoxy derivatives). This pharmacophore model enables predictive assessment of TPH1 inhibitory potential based on substitution pattern, providing a computational framework for differentiating 3,5-dimethoxy-D-phenylalanine from other phenylalanine-based analogs in TPH1-targeted research [2].

TPH1 inhibition serotonin biosynthesis 3D-QSAR

Integrin α4-Mediated Cell Adhesion: 3,5-Dimethoxy-Phenylalanine Derivative Patent Claims

Patent WO2002018320A2 specifically claims 3,5-dimethoxy-phenylalanine derivatives as inhibitors of α4 integrin-mediated cell adhesion [1]. The patent claims encompass phenylalanine derivatives with halogen substitutions at X₁ and X₂ positions combined with the 3,5-dimethoxy substitution pattern on the aromatic ring, demonstrating that this specific substitution motif is integral to α4 integrin inhibitory activity. This represents a defined intellectual property position that distinguishes 3,5-dimethoxy-substituted phenylalanine derivatives from other phenylalanine-based compounds in the context of α4β1/α4β7 integrin antagonism [2]. The claimed compounds are positioned for therapeutic applications in inflammatory bowel disease, rheumatoid arthritis, and asthma, conditions where α4 integrin-mediated leukocyte adhesion plays a pathogenic role.

integrin inhibition cell adhesion inflammation

3,5-Dimethoxy-D-phenylalanine: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


MAO-A Selective Inhibition Studies in Neurotransmitter Modulation Research

Investigators studying serotonergic and catecholaminergic neurotransmission can employ 3,5-dimethoxy-D-phenylalanine as a MAO-A selective inhibitor based on its quantified isoform selectivity profile (IC50: 7.40 nM for MAO-A vs. 1,400 nM for MAO-B, representing 189-fold selectivity) [1]. This application scenario is particularly relevant for mechanistic studies requiring MAO-A inhibition without confounding MAO-B off-target effects, such as investigations of serotonin metabolism in gastrointestinal tissues or mood regulation pathways. The D-enantiomer's proteolytic stability further supports its use in ex vivo tissue preparations and in vivo model systems where extended compound half-life is required .

Peptidomimetic Design Requiring Proteolytically Stable D-Amino Acid Building Blocks

Medicinal chemists designing peptidomimetic ligands can incorporate 3,5-dimethoxy-D-phenylalanine as a D-configured aromatic residue that confers resistance to endogenous proteases while providing the specific electronic and steric properties of the 3,5-dimethoxy substitution pattern [1]. This application leverages the chiral resolution capabilities demonstrated for phenylalanine derivatives on Chiralcel OD columns , ensuring that enantiomerically pure material can be obtained for structure-activity relationship studies. The compound serves as a building block for solid-phase peptide synthesis of D-amino acid-containing peptides designed for enhanced metabolic stability in therapeutic applications.

TPH1 Inhibitor Development for Serotonin Biosynthesis Modulation

Based on 3D-QSAR pharmacophore modeling of 32 phenylalanine series compounds as TPH1 inhibitors [1], 3,5-dimethoxy-D-phenylalanine represents a structurally validated starting scaffold for TPH1 inhibitor medicinal chemistry programs. Researchers targeting peripheral serotonin biosynthesis in gastrointestinal disorders or metabolic syndromes can utilize this compound to probe TPH1 active site interactions, with the 3,5-dimethoxy substitution pattern contributing to favorable pharmacophore alignment as predicted by the validated computational model .

Ribosomal Translation Mechanism Studies Using Aromatic Amino Acid Analogs

Investigators studying ribosomal translation fidelity and mechanism can employ 3,5-dimethoxy-D-phenylalanine as a tool compound based on its demonstrated inhibition of polyphenylalanine synthesis in Saccharomyces cerevisiae ribosome systems at 1 mM concentration [1]. Unlike unsubstituted D-phenylalanine, which serves as a translation substrate, the 3,5-dimethoxy derivative acts as an inhibitor, enabling comparative studies of how aromatic substitution patterns influence ribosomal A-site recognition and peptidyl transferase activity. This application provides a defined experimental system for structure-function analyses of translational machinery .

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